molecular formula C11H12BrClO3 B13667813 Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate

Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B13667813
M. Wt: 307.57 g/mol
InChI Key: TUTFDIWBCKGYLD-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It features a bromine and chlorine-substituted phenyl ring attached to a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(3-Bromo-5-chlorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-Bromo-5-chlorophenyl)propanoate
  • 3-(3-Bromo-5-chlorophenyl)morpholine

Uniqueness

Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate is unique due to the presence of both a hydroxy group and an ester group, which can participate in a variety of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

IUPAC Name

ethyl 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3

InChI Key

TUTFDIWBCKGYLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Br)Cl)O

Origin of Product

United States

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